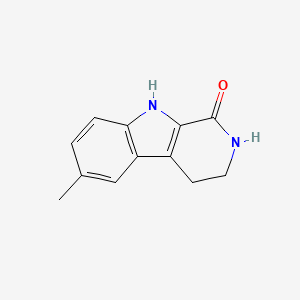
6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one” is represented by the SMILES string O=C1C(N2)=C(CCN1)C3=C2C=CC©=C3 . Unfortunately, the web search results for the molecular structure analysis have expired.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its linear formula (C12H12N2O) and its SMILES string (O=C1C(N2)=C(CCN1)C3=C2C=CC©=C3) . Unfortunately, the web search results for the physical and chemical properties analysis have expired.Aplicaciones Científicas De Investigación
Antioxidant Properties in Fruits and Juices
Tetrahydro-beta-carbolines, including variants of the compound , have been identified in fruits and fruit juices, where they may play a role as antioxidants and radical scavengers. These compounds are found in microgram per gram levels in products such as tomatoes, kiwis, bananas, pineapples, oranges, and grapefruits. Their antioxidant activity suggests a potential health benefit when these fruits are consumed, contributing to the body's defense against oxidative stress (Herraiz & Galisteo, 2003).
Presence in Alcoholic Beverages
A novel tetrahydro-β-carboline, identified as ethyl 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate (MTCA-EE), has been detected in alcoholic beverages. Its concentration varies, with significant amounts found in sherry wines, sparkling wines, and red and white wines. This discovery points towards an exogenous source of bioactive β-carbolines that might impact human health and behavior when consumed in alcoholic drinks (Herraiz, 1999).
Inhibition of Monoamine Oxidase
Certain derivatives of tetrahydro-β-carbolines, including substituted analogs, have been studied for their ability to inhibit monoamine oxidase (MAO), a key enzyme involved in the metabolism of neurotransmitters in the brain and liver. The structure-activity relationship analysis of these compounds provides insights into their potential therapeutic applications in treating neurological disorders (Ho et al., 1969).
Propiedades
IUPAC Name |
6-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVJFCFUHVBAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

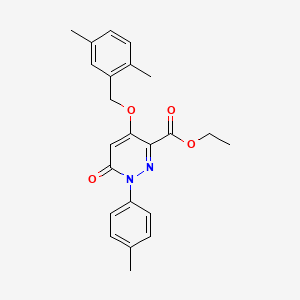
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)
![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)
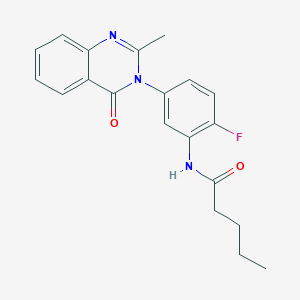
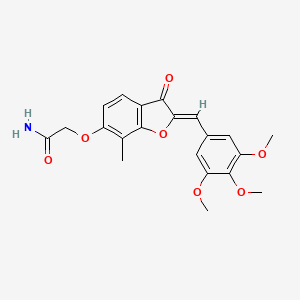
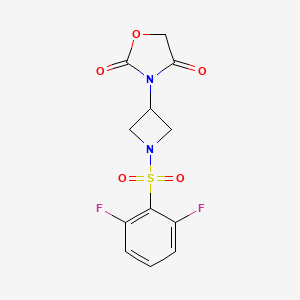
![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)
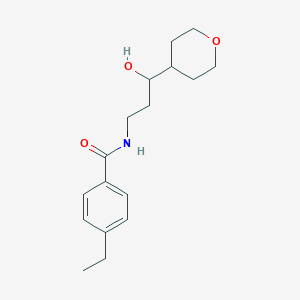
![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2647480.png)
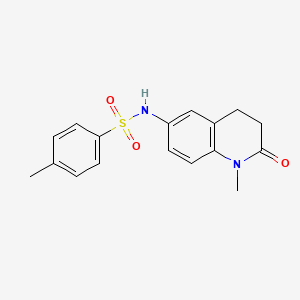
![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)
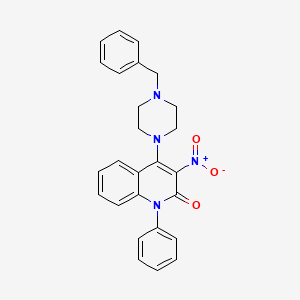
![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)